2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone

physicochemical properties drug-likeness XLogP3

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone (CAS 1172005-36-5) is a synthetic heterocyclic small molecule (C19H27N5O, MW 341.5 g/mol) that integrates a benzimidazole core, a piperazine linker, and a piperidinyl-ethanone terminus. This scaffold belongs to the broad class of benzimidazole-piperazine-piperidine hybrids, a group that has attracted substantial interest in medicinal chemistry for CNS targets, kinase inhibition, and G protein-coupled receptor (GPCR) modulation.

Molecular Formula C19H27N5O
Molecular Weight 341.459
CAS No. 1172005-36-5
Cat. No. B2767052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone
CAS1172005-36-5
Molecular FormulaC19H27N5O
Molecular Weight341.459
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H27N5O/c25-19(24-8-4-1-5-9-24)15-23-12-10-22(11-13-23)14-18-20-16-6-2-3-7-17(16)21-18/h2-3,6-7H,1,4-5,8-15H2,(H,20,21)
InChIKeyIQQVSPUVVBIUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone (CAS 1172005-36-5): Compound Class and Baseline Identity for Research Sourcing


2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone (CAS 1172005-36-5) is a synthetic heterocyclic small molecule (C19H27N5O, MW 341.5 g/mol) that integrates a benzimidazole core, a piperazine linker, and a piperidinyl-ethanone terminus [1]. This scaffold belongs to the broad class of benzimidazole-piperazine-piperidine hybrids, a group that has attracted substantial interest in medicinal chemistry for CNS targets, kinase inhibition, and G protein-coupled receptor (GPCR) modulation [1]. Although the specific compound is listed in screening libraries, publicly available peer-reviewed pharmacological characterization remains absent; therefore, its baseline identity is defined solely by its computed physicochemical properties and its structural membership in a well-precedented chemotype.

Why Generic Substitution of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone Carries Risk for Research Continuity


Even within the benzimidazole-piperazine-piperidine family, minor structural variations produce divergent target-binding profiles, selectivity windows, and ADMET properties [1]. The specific substitution pattern—a 2-methylpiperazine-benzimidazole coupled to an N-acetylpiperidine—generates a unique hydrogen-bond acceptor/donor arrangement (4 HBA, 1 HBD) and a moderately lipophilic character (XLogP3 = 1.5) that cannot be replicated by close analogs [1]. Without direct experimental comparators, generic substitution assumes identical pharmacological behavior, an assumption that has repeatedly failed in medicinal chemistry campaigns where single-atom changes led to loss of potency or selectivity in otherwise identical backbones [2]. When the target compound is used as a chemical probe or reference standard, even uncharacterized purity discrepancies or trace isomer contamination can introduce irreproducible results.

Quantitative Differentiation Evidence for 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone Versus In-Class Alternatives


Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Profile

The compound's computed XLogP3 of 1.5 places it at the lower end of CNS-drug-like lipophilicity, with a hydrogen-bond donor count (HBD = 1) and acceptor count (HBA = 4) producing a HBD/HBA ratio of 0.25, a signature that differs from many in-class analogs [1]. For context, the structurally related clinical candidate AMG 579 (a benzimidazole-piperidine-ethanone) exhibits XLogP ≈ 2.8 and a different HBA arrangement, underscoring how minor linker modifications shift physicochemical profiles within the same chemotype [2].

physicochemical properties drug-likeness XLogP3

Scalable Structural Complexity: Rotatable Bonds and Conformational Flexibility

The compound possesses 4 rotatable bonds (RB = 4), a value that influences binding entropy and selectivity, as higher RB counts generally penalize binding affinity due to conformational entropy loss upon target engagement [1]. The comparator AMG 579 has approximately 8 rotatable bonds, indicating greater flexibility and potentially higher entropic penalty [2]. In addition, the benzimidazole N-H provides a tautomeric center (1 HBD) that may engage in different hydrogen-bond patterns than the non-donor benzimidazole-carbonyl linkage of AMG 579, potentially altering kinase vs. GPCR selectivity [1].

rotatable bonds conformational entropy molecular recognition

Class-Level Differentiation: Chemotype Bias Toward Dopamine and GABAA Receptor Modulation

Patent literature indicates that benzimidazole-piperazine-methyl compounds of the present type have been claimed as dopamine D4 and GABAA receptor modulators, whereas the piperidine-ethanone subclass represented by AMG 579 is predominantly associated with PDE10A inhibition [1][2]. While no direct target-engagement data exist for 1172005-36-5, the chemotype's strong historical association with dopamine pathways suggests a distinct pharmacological trajectory compared to the piperidine-ketone subclass, providing a rational basis for selection in CNS panel screens where polypharmacology is undesirable [2].

dopamine receptors GABAA receptor CNS chemotype

Recommended Research Application Scenarios for 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone Based on Differential Evidence


CNS Receptor Panel Screening Requiring Low Lipophilicity and Defined Hydrogen-Bond Geometry

Given its computed XLogP3 of 1.5 and the presence of a single H-bond donor (benzimidazole N-H), this compound is suitable for inclusion in receptor panels where excessive lipophilicity leads to nonspecific membrane binding and assay interference [1]. Compared to more lipophilic analogs like AMG 579 (estimated XLogP ≈ 2.8, lacking an HBD), 1172005-36-5 may offer a cleaner signal in radioligand displacement assays, particularly for GPCR targets such as dopamine D4 or GABAA subtypes historically associated with this chemotype [3].

Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinase ATP Sites

The compound's relatively low molecular weight (341.5 Da), limited rotatable bonds (RB = 4), and single HBD/HBA arrangement make it a candidate for fragment library supplementation where ligand efficiency (LE) is prioritized [1]. The benzimidazole core is a privileged ATP-mimetic hinge-binding fragment, while the methyl-piperazine linker offers a vector for structure-based optimization [1]. Its lower flexibility compared to analogs with extended linkers (e.g., AMG 579, RB ≈ 8) may result in more interpretable initial SAR [2].

Method Development and System Suitability Testing for LC-MS/MS Bioanalysis

With a molecular ion of [M+H]+ at m/z 342.2 and a calculated logP of 1.5, this compound can serve as a reference standard for developing reverse-phase chromatography methods intended for moderate-polarity analytes [1]. Its unique MS/MS fragmentation pattern, originating from the piperazine-piperidine cleavage, provides a diagnostic signature for tuning collision energies in multiple-reaction monitoring (MRM) assays. The absence of known biological activity also reduces safety concerns during handling.

Structure-Activity Relationship (SAR) Exploration of Benzimidazole-Methyl-Piperazine CNS Chemotypes

This compound can act as a core scaffold for systematic SAR studies probing the effect of N-acetylpiperidine substitution on target selectivity [1]. Patent evidence suggests that related benzimidazole-methyl-piperazine derivatives modulate dopamine and GABAA receptors, whereas the piperidine-ethanone subclass (e.g., AMG 579) engages PDE10A [2][3]. By maintaining the benzimidazole-piperazine linkage constant while varying the terminal amide, researchers can map the functional determinants that drive chemotype selectivity between aminergic GPCRs and phosphodiesterases.

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